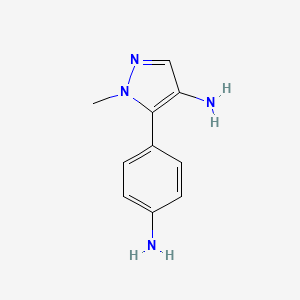
2-Methyl-5-(3-methylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3-methylcyclohexyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and a cyclohexyl group attached to the benzene ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 2-Methyl-5-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of cyclometalated ruthenium complexes . This method proceeds under mild conditions (60°C) and uses sodium hydroxide as a base. Another method involves the reduction of nitroarenes, which can be catalyzed by various metal complexes .
Analyse Des Réactions Chimiques
2-Methyl-5-(3-methylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Applications De Recherche Scientifique
2-Methyl-5-(3-methylcyclohexyl)aniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which are essential for its biological activities. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
2-Methyl-5-(3-methylcyclohexyl)aniline can be compared with other aniline derivatives, such as N-Methylaniline and 2-Methoxyaniline . These compounds share similar structural features but differ in their reactivity and applications. For example, N-Methylaniline is used as a fuel additive and in the production of dyes, while 2-Methoxyaniline is used in the synthesis of pharmaceuticals and agrochemicals. The presence of the cyclohexyl group in this compound makes it unique, providing distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-methyl-5-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
Clé InChI |
KIUHIXLVCRPLQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2=CC(=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)

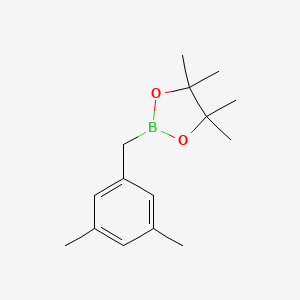
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)


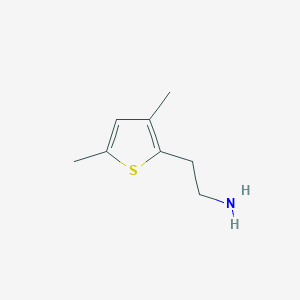
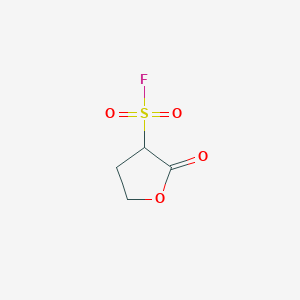
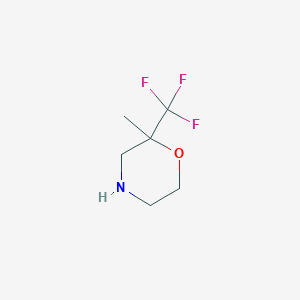
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)

